molecular formula C18H23N3O3 B2425817 N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide CAS No. 2224246-21-1

N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide

Cat. No.: B2425817
CAS No.: 2224246-21-1
M. Wt: 329.4
InChI Key: BUHFLDMETBVTHV-UHFFFAOYSA-N
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Description

N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyano group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature or under reflux conditions can yield the desired cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solvent-free stirring at elevated temperatures or the use of specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to primary amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives, expanding the compound’s utility in different applications .

Mechanism of Action

The mechanism of action of N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide stands out due to its unique combination of a piperidine ring, cyano group, and methoxybenzamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(2-cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2)8-5-9-21(15(18)11-19)16(22)12-20-17(23)13-6-4-7-14(10-13)24-3/h4,6-7,10,15H,5,8-9,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHFLDMETBVTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)CNC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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